molecular formula C5H4BrF3N2 B1279785 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 497832-98-1

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No. B1279785
CAS RN: 497832-98-1
M. Wt: 229 g/mol
InChI Key: WPGFBPBCXHFXQD-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole, also known as 4-Bromo-1-methyl-5-trifluoromethyl pyrazole, is a chemical compound with a molecular formula of C4H4BrF3N2. It is a white solid with a melting point of 149-151°C. This compound has a variety of applications in the fields of scientific research and laboratory experiments.

Scientific Research Applications

Herbicide Application

“4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole” is a key component in the herbicide Fluazolate . It’s used to control unwanted vegetation, particularly in agricultural settings. The compound’s unique structure allows it to interfere with plant growth, leading to the death of the unwanted plants .

Seed Treatment

The compound is also used in seed treatment processes . It helps protect seeds from diseases and pests, ensuring healthy growth once the seeds are planted .

Synthesis of Hybrid Compounds

This compound can be used in the synthesis of hybrid compounds . These hybrids have potential applications in various fields, including medicinal chemistry .

Research in Drug Development

“4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole” is being studied for its potential use in drug development . While the specific applications are not yet clear, the compound’s unique structure makes it a promising candidate for further research .

Nanotechnology

The compound’s unique properties could make it useful in the field of nanotechnology . While specific applications are still being explored, potential uses could include the creation of new materials or the development of novel manufacturing processes .

Microencapsulation

“4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole” could potentially be used in microencapsulation processes . This involves creating tiny capsules that can deliver substances directly to specific locations, which has applications in fields like medicine and agriculture .

properties

IUPAC Name

4-bromo-1-methyl-5-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF3N2/c1-11-4(5(7,8)9)3(6)2-10-11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGFBPBCXHFXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474134
Record name 4-BROMO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

CAS RN

497832-98-1
Record name 4-BROMO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the specific substitutions in 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole in the context of herbicidal activity?

A1: While the article doesn't explicitly detail the structure-activity relationship for this specific compound, it highlights that the synthesis methods described are valuable for generating a library of substituted 3-aryl-5-haloalkyl-pyrazoles. [] The presence of halogens (bromine, fluorine) and a trifluoromethyl group are common modifications in pesticide development, often influencing the molecule's polarity, metabolic stability, and interaction with target sites in plants. Further research focusing on the biological activity of different analogs within this class of compounds is necessary to understand the specific contribution of each substituent to herbicidal activity.

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